molecular formula C10H13N3O2S B12600370 N-(2,5-Dihydro-1H-imidazol-4-yl)-4-methylbenzene-1-sulfonamide CAS No. 902335-98-2

N-(2,5-Dihydro-1H-imidazol-4-yl)-4-methylbenzene-1-sulfonamide

Cat. No.: B12600370
CAS No.: 902335-98-2
M. Wt: 239.30 g/mol
InChI Key: PEIXCVGHPOMMRO-UHFFFAOYSA-N
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Description

N-(2,5-Dihydro-1H-imidazol-4-yl)-4-methylbenzene-1-sulfonamide is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in the development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dihydro-1H-imidazol-4-yl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2,5-dihydro-1H-imidazole under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dihydro-1H-imidazol-4-yl)-4-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazolone derivatives, while nucleophilic substitution can produce a variety of sulfonamide derivatives .

Mechanism of Action

The mechanism of action of N-(2,5-Dihydro-1H-imidazol-4-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the sulfonamide group can form hydrogen bonds with amino acid residues, further stabilizing the compound-enzyme complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-Dihydro-1H-imidazol-4-yl)-4-methylbenzene-1-sulfonamide is unique due to its specific combination of an imidazole ring and a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications .

Properties

CAS No.

902335-98-2

Molecular Formula

C10H13N3O2S

Molecular Weight

239.30 g/mol

IUPAC Name

N-(2,5-dihydro-1H-imidazol-4-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C10H13N3O2S/c1-8-2-4-9(5-3-8)16(14,15)13-10-6-11-7-12-10/h2-5,11H,6-7H2,1H3,(H,12,13)

InChI Key

PEIXCVGHPOMMRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NCNC2

Origin of Product

United States

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